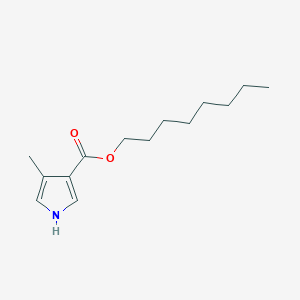![molecular formula C12H23NO4 B14485030 Diethyl [1-(dimethylamino)propan-2-yl]propanedioate CAS No. 63673-88-1](/img/structure/B14485030.png)
Diethyl [1-(dimethylamino)propan-2-yl]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [1-(dimethylamino)propan-2-yl]propanedioate is a chemical compound with the molecular formula C9H17NO4. It is also known as diethyl 2-(dimethylamino)malonate. This compound is of interest due to its unique structure, which includes both ester and amine functional groups, making it versatile in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl [1-(dimethylamino)propan-2-yl]propanedioate can be synthesized through the alkylation of diethyl malonate with dimethylaminoisopropanol. The reaction typically involves the use of a base such as sodium ethoxide in ethanol to generate the enolate ion from diethyl malonate, which then reacts with dimethylaminoisopropanol to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [1-(dimethylamino)propan-2-yl]propanedioate undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the α-position of the malonate ester using alkyl halides in the presence of a base.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted monocarboxylic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide
Solvents: Ethanol, methanol, dichloromethane
Acids: Hydrochloric acid, sulfuric acid
Major Products
Alkylated Malonates: Formed through alkylation reactions
Carboxylic Acids: Formed through hydrolysis and decarboxylation reactions
Aplicaciones Científicas De Investigación
Diethyl [1-(dimethylamino)propan-2-yl]propanedioate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of diethyl [1-(dimethylamino)propan-2-yl]propanedioate involves its ability to act as a nucleophile due to the presence of the dimethylamino group. This nucleophilicity allows it to participate in various substitution and addition reactions. The ester groups also make it susceptible to hydrolysis and decarboxylation, leading to the formation of carboxylic acids and other derivatives .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl Malonate: Similar in structure but lacks the dimethylamino group, making it less versatile in certain reactions.
Dimethylaminoisopropanol: Contains the dimethylamino group but lacks the ester functionality, limiting its use in ester-based reactions.
Uniqueness
Diethyl [1-(dimethylamino)propan-2-yl]propanedioate is unique due to the presence of both ester and dimethylamino groups, allowing it to participate in a wider range of chemical reactions compared to its similar compounds. This dual functionality makes it a valuable compound in synthetic organic chemistry and various industrial applications .
Propiedades
Número CAS |
63673-88-1 |
|---|---|
Fórmula molecular |
C12H23NO4 |
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
diethyl 2-[1-(dimethylamino)propan-2-yl]propanedioate |
InChI |
InChI=1S/C12H23NO4/c1-6-16-11(14)10(12(15)17-7-2)9(3)8-13(4)5/h9-10H,6-8H2,1-5H3 |
Clave InChI |
RKWJRCMDBOPRSR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(C)CN(C)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Dibenzo[b,d]furan-2-yl)propan-1-one](/img/structure/B14484952.png)
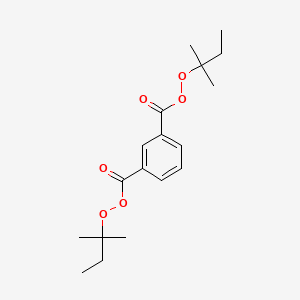
![Ethanaminium, N-(2-hydroxyethyl)-N-[2-[(2-hydroxyethyl)(1-oxohexadecyl)amino]ethyl]-N-methyl-2-[(1-oxohexadecyl)oxy]-, methyl sulfate (salt)](/img/structure/B14484984.png)
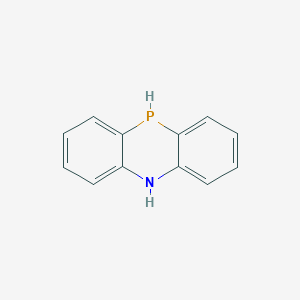

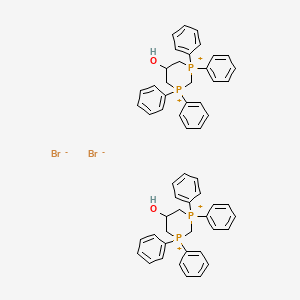
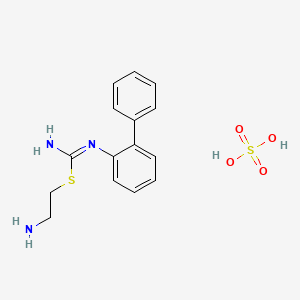
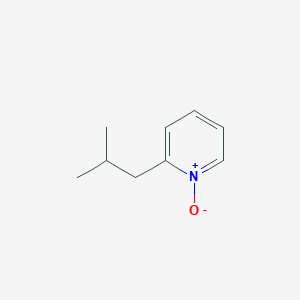
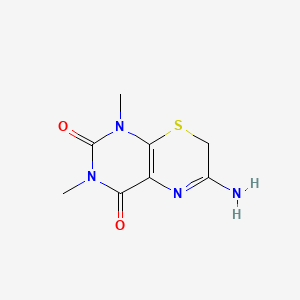
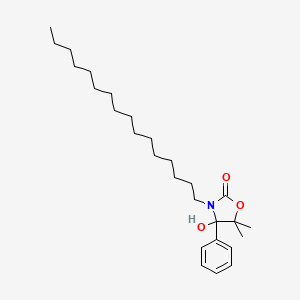
![3-[(E)-{4-[Benzyl(ethyl)amino]phenyl}diazenyl]benzene-1-sulfonic acid](/img/structure/B14485024.png)

